1-(2-Methylindolizin-3-yl)ethanethione
Description
1-(2-Methylindolizin-3-yl)ethanethione (CAS: 353283-83-7) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₁NS and a molecular weight of 189.28 g/mol . Its structure consists of an indolizine core—a bicyclic system fusing pyrrole and pyridine rings—with a methyl group at position 2 and an ethanethione (-C(=S)-CH₃) moiety at position 2.
Properties
CAS No. |
353283-83-7 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28g/mol |
IUPAC Name |
1-(2-methylindolizin-3-yl)ethanethione |
InChI |
InChI=1S/C11H11NS/c1-8-7-10-5-3-4-6-12(10)11(8)9(2)13/h3-7H,1-2H3 |
InChI Key |
ZRPWCXIDSIACNW-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=C1)C(=S)C |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=S)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione (Compound 3)
- Structure : Benzofuran ring replaces indolizine; ethanethione linked to 4-methylpiperazine.
- Synthesis: Reacts 1-(benzofuran-2-yl)ethanone with 1-ethylpiperazine and sulfur in glycerol/K₂CO₃ (70% yield, m.p. 125–127°C) .
- Key Difference : Benzofuran’s oxygen atom enhances polarity compared to indolizine’s nitrogen, affecting solubility and binding affinity.
1-(5-Chloropyridin-3-yl)ethanethione (CAS 1380571-80-1)
- Structure : Chloropyridine replaces indolizine; ethanethione at position 3.
- Key Difference : The electron-withdrawing chlorine atom increases electrophilicity, altering reactivity in nucleophilic substitutions .
Substituent Variations on Ethanethione
1-(Piperidin-1-yl)ethanethione (CAS 5309-92-2)
2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione (CAS 59408-59-2)
- Structure : Diphenyl and hydroxy groups adjacent to ethanethione.
Physicochemical and Computational Properties
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